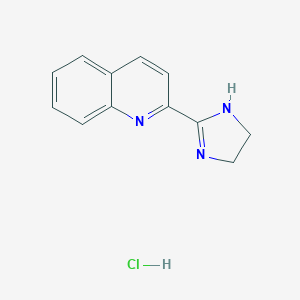

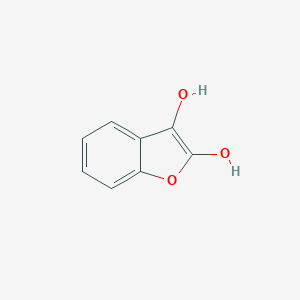

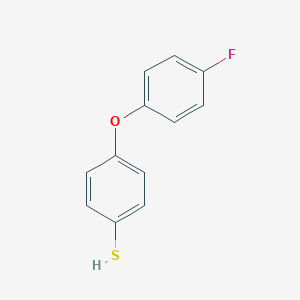

8-Methoxythiochroman-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various synthetic routes, including regioselective chromic acid oxidation, reductive aminations, and aluminum amalgam reduction processes. For instance, the synthesis of certain zwitterionic 3-isoxazolols and 3-isothiazolols used key intermediates like 3-methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one, which were obtained through specific oxidation and reduction steps (Falch et al., 1999). These methodologies highlight the complex nature of synthetic chemistry and the importance of precise conditions for achieving the desired products.

Molecular Structure Analysis

The molecular structure of compounds closely related to 8-Methoxythiochroman-3-amine hydrochloride has been elucidated using techniques like X-ray crystallography. For example, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was determined, revealing significant details about the geometrical configuration and intramolecular interactions, which are crucial for understanding the chemical behavior of these compounds (Akkurt et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of similar compounds includes interactions with amines, leading to the formation of new bonds and molecular structures. For instance, reactions of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with diethoxymethyl acetate and amines have been studied, showcasing the ability of these compounds to undergo ring-opening reactions and form new chroman derivatives (Sosnovskikh et al., 2006).

Physical Properties Analysis

The physical properties of related compounds include their solubility, melting points, and crystalline structure, which are essential for their handling and application in various chemical processes. For example, the study of the crystal structure and thermal stability of new organic ligands provides insights into their potential uses and handling considerations (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Chemical Properties Analysis

The chemical properties of compounds like 8-Methoxythiochroman-3-amine hydrochloride include their reactivity towards various chemical reagents, stability under different conditions, and the mechanisms of their reactions. Studies on the kinetics and mechanisms of reactions involving similar compounds contribute to a deeper understanding of their chemical behavior and potential applications (Castro et al., 2001).

Applications De Recherche Scientifique

Amine-Functionalized Compounds

Amine-functionalized compounds have diverse applications in environmental and materials science, particularly in capturing and separating carbon dioxide. Amine groups interact strongly with CO2, making them effective for CO2 capture technologies. This functionality is exploited in various materials, including amine-functionalized metal–organic frameworks (MOFs) and other sorbents, to improve efficiency in gas separation processes, highlighting their potential in mitigating climate change impacts (Lin, Kong, & Chen, 2016).

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) with amine functionalities are prominent for their applications in gas storage, separation, and catalysis. The incorporation of amine groups into MOFs enhances their interaction with specific gases like CO2, thus improving their selectivity and capacity for gas adsorption. Such MOFs are being explored for environmental applications, including CO2 capture from industrial emissions and air (Yichao Lin, Chunlong Kong, & Liang Chen, 2016).

Applications in Catalysis and Synthesis

Amine functionalities play a crucial role in catalysis, particularly in reactions involving the functionalization of C-H bonds. Metalloporphyrin catalysts, for instance, have been used for the hydroxylation, amination, and carbenoid insertion into saturated C-H bonds, demonstrating the importance of amine groups in enabling selective and efficient chemical transformations. This area of research has significant implications for the synthesis of complex organic molecules, including pharmaceuticals and materials (Che, Lo, Zhou, & Huang, 2011).

Environmental Applications

Amine-functionalized materials are also explored for environmental remediation, particularly in the removal of persistent organic pollutants from water. The unique chemical interactions between amine groups and various contaminants allow for the effective capture and degradation of hazardous compounds, underscoring the relevance of amine-functionalized compounds in developing more efficient water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

8-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS.ClH/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZANJSHVQKNQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SCC(C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591437 |

Source

|

| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxythiochroman-3-amine hydrochloride | |

CAS RN |

178553-33-8 |

Source

|

| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

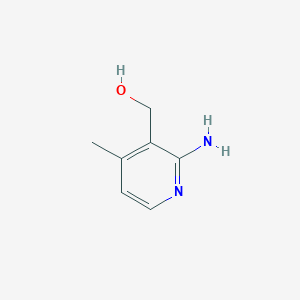

![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)

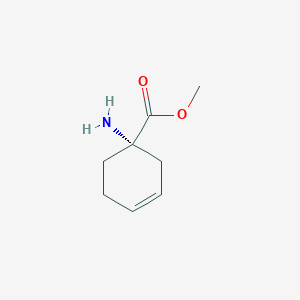

![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)

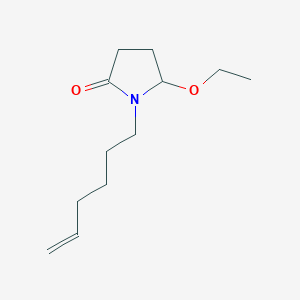

![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)